Finalgon

Acute Pain Musculoskeletal Fixed-Dose Combination

Generic rubefacients or single-agent capsaicinoids fail to replicate the synergistic efficacy of the Finalgon fixed-dose combination. This proprietary topical formulation (nicoboxil + nonivamide) delivers clinically validated TRPV1 antagonism and vasodilation. - Phase III (n=805): 3.54-point pain reduction at day 4 vs. 2.37 (nicoboxil) & 3.07 (nonivamide); p<0.0001 - Onset: Significant analgesia within 8 hours (2.82 vs. 0.975 placebo) - Also indicated for capillary blood sampling pre-vasodilation Supplied with documented heat stability superior to natural capsaicin for thermal-processed topical manufacturing.

Molecular Formula C29H44N2O6
Molecular Weight 516.7 g/mol
CAS No. 93746-32-8
Cat. No. B12744573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinalgon
CAS93746-32-8
Molecular FormulaC29H44N2O6
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C17H27NO3.C12H17NO3/c1-3-4-5-6-7-8-9-12-18-17(20)14-10-11-15(19)16(13-14)21-2;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h10-11,13,19H,3-9,12H2,1-2H3,(H,18,20);4-6,10H,2-3,7-9H2,1H3
InChIKeyNNYPTHPMIHGVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Finalgon: Nicoboxil & Nonivamide Combination


Finalgon, designated by CAS 93746-32-8, is a proprietary fixed-dose combination (FDC) topical formulation comprising the active pharmaceutical ingredients nicoboxil (a nicotinic acid ester) and nonivamide (a synthetic capsaicinoid) [1]. This combination is classified as a topical rubefacient and analgesic, indicated for the local treatment of acute nonspecific low back pain and other musculoskeletal complaints [2]. Its mechanism is characterized by a synergistic dual action: nonivamide acts as a TRPV1 agonist to desensitize nociceptive nerve fibers, while nicoboxil provides complementary vasodilation, enhancing local blood flow and the warming sensation [3].

Finalgon: Non-Interchangeability with Single Agents


Substitution with generic single-agent rubefacients such as methyl salicylate, or even the individual components nicoboxil or nonivamide alone, fails to replicate the quantifiable therapeutic advantage of the Finalgon fixed-dose combination [1]. A large Phase III trial (n=805) established that the combination achieves superior pain relief (3.540-point reduction on a 0-10 scale) compared to nicoboxil monotherapy (2.371 points, p<0.0001) and nonivamide monotherapy (3.074 points, p=0.0259) at the end of a 4-day treatment [2]. This evidence directly contradicts the assumption that the components can be used interchangeably or that the combination provides no added benefit, underscoring the necessity of procuring the specific, clinically validated FDC for applications requiring maximal acute pain relief efficacy [2].

Finalgon: Quantitative Comparison Evidence


FDC vs. Monocomponent Efficacy in Acute Low Back Pain

The fixed-dose combination of nicoboxil 2.5%/nonivamide 0.4% (Finalgon) provides significantly greater pain reduction compared to its individual active components. In a Phase III randomized controlled trial (n=805), the combination achieved a 3.540-point reduction in pain intensity (on a 0-10 NRS) at the end of a 4-day treatment, which was superior to both nicoboxil 2.5% alone (2.371 points, p < 0.0001) and nonivamide 0.4% alone (3.074 points, p = 0.0259) [1]. This demonstrates a clinically and statistically significant synergistic effect.

Acute Pain Musculoskeletal Fixed-Dose Combination Analgesic

Rapid Onset of Analgesia vs. Placebo

Finalgon demonstrates a rapid onset of analgesic effect. In a separate Phase III trial (n=138), pain reduction 8 hours after the first application was significantly greater with the nicoboxil 1.08%/nonivamide 0.17% cream compared to placebo. The adjusted mean pain reduction was 2.824 points for the combination versus 0.975 points for placebo (p < 0.0001) [1].

Acute Pain Onset of Action Topical Analgesic Pain Management

Pungency Comparison: Nonivamide vs. Capsaicin

Nonivamide, the capsaicinoid component in Finalgon, possesses a quantifiably lower TRPV1 binding affinity than natural capsaicin, resulting in reduced pungency. This is measured as 9,200,000 Scoville Heat Units (SHU) for nonivamide, compared to 16,000,000 SHU for capsaicin [1]. This suggests a potentially different tolerability profile while maintaining therapeutic efficacy.

Nonivamide Capsaicin TRPV1 Agonist Pungency

Heat Stability: Nonivamide vs. Capsaicin

The synthetic capsaicinoid nonivamide is documented to possess superior heat stability compared to its natural analog, capsaicin [1]. This property makes it an excellent choice for applications requiring elevated processing temperatures during manufacturing, ensuring consistent performance and efficacy, a key advantage for many chemical synthesis processes [1].

Nonivamide Capsaicin Heat Stability Formulation

Finalgon: Validated Application Scenarios


Acute Low Back Pain Management

Finalgon is indicated for the treatment of acute nonspecific low back pain. A Phase III trial (n=805) demonstrated that the combination provided a 3.540-point reduction in pain intensity after 4 days, which was statistically superior to both its individual components and placebo [1]. This establishes it as an effective, well-tolerated option for this common condition.

Rapid Onset Analgesia for Musculoskeletal Pain

For scenarios where a fast onset of pain relief is critical, such as acute muscle strains or joint pain, Finalgon has demonstrated significant analgesic effect within 8 hours of application (2.824-point pain reduction vs. 0.975 for placebo, p < 0.0001) [2]. This rapid action supports its use in acute care and sports medicine.

Pre-Sampling Blood Flow Enhancement

Finalgon is indicated to promote skin blood flow before capillary blood sampling, for example from the earlobe or fingertip [3]. The dual mechanism of nicoboxil (vasodilation) and nonivamide (local hyperemia) provides a rapid and effective increase in local circulation [3].

Nonivamide for Heat-Stable Formulations

When manufacturing topical analgesic or rubefacient products that require thermal processing, the synthetic nonivamide component of Finalgon offers a distinct advantage due to its documented superior heat stability compared to natural capsaicin [4]. This ensures ingredient integrity and consistent potency in the final product.

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